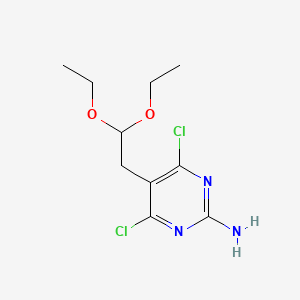

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-

Description

1). This structure combines halogenation and ether functionalities, which influence its reactivity, solubility, and biological activity.

Synthesis and Applications describes its synthesis via nucleophilic substitution: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine reacts with (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol·HBr in isopropyl alcohol/water under basic conditions (triethylamine). This reaction highlights its role as a precursor in antiviral drug development, particularly for compounds targeting nucleoside phosphonate analogues .

Properties

CAS No. |

97570-32-6 |

|---|---|

Molecular Formula |

C10H15Cl2N3O2 |

Molecular Weight |

280.15 g/mol |

IUPAC Name |

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H15Cl2N3O2/c1-3-16-7(17-4-2)5-6-8(11)14-10(13)15-9(6)12/h7H,3-5H2,1-2H3,(H2,13,14,15) |

InChI Key |

DDSIONISSNPQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=C(N=C(N=C1Cl)N)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation from Diethyl Malonate and Pyrimidine Precursors

Synthesis of 4,6-Dichloropyrimidine Core

One common approach begins with the preparation of 4,6-dichloropyrimidine, which is a crucial intermediate. According to patent CN102936224A, the method involves:

- Reacting formamide, absolute ethyl alcohol, and sodium ethoxide to form an intermediate mixture.

- Gradual addition of diethyl malonate under controlled temperature and stirring.

- Acidification with hydrochloric acid to precipitate 4,6-dihydroxypyrimidine.

- Chlorination of 4,6-dihydroxypyrimidine using thionyl chloride in the presence of a chlorination catalyst in dichloroethane solvent.

- Isolation and drying of 4,6-dichloropyrimidine with yields exceeding 83% based on diethyl malonate.

This method is noted for its industrial suitability, environmental friendliness, and high purity product output.

Introduction of Amino Group at Position 5

The amino group at position 5 is typically introduced via reduction or substitution reactions on intermediates bearing suitable leaving groups. For example, in the preparation of related 2-propylthio-4,6-dichloro-5-aminopyrimidine (patent CN103923020A), the amino group is installed by:

- Reacting diethyl malonate with fuming nitric acid to form a nitrated intermediate.

- Conversion to a thiocarbamide derivative.

- Subsequent chlorination and catalytic hydrogenation to yield the amino-substituted pyrimidine.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Starting Materials | Diethyl malonate, formamide, sodium ethoxide, hydrochloric acid, thionyl chloride, amines, 2,2-diethoxyethyl halides |

| Reaction Conditions | Controlled temperature (0-90 °C), acid/base catalysis, inert atmosphere for chlorination |

| Yield Efficiency | Typically above 80% for core pyrimidine formation steps |

| Scalability | Methods adapted for industrial scale with environmental and cost considerations |

| Challenges | Control of substitution specificity, handling of chlorinating agents, preservation of acetal group |

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Amino derivatives of pyrimidine.

Hydrolysis: Aldehydes or alcohols depending on the conditions.

Scientific Research Applications

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent-Driven Structural and Functional Differences

Compound 1: 2-Amino-4,6-Dichloro-5-Methoxypyrimidine

- Structure : Substituted with methoxy (-OCH₃) at position 5 instead of diethoxyethyl.

- Properties : Molecular weight 194.02 g/mol (C₅H₅Cl₂N₃O) with higher polarity due to the smaller methoxy group .

- Applications : Used in agrochemicals and as an intermediate for herbicides, leveraging its electron-withdrawing chloro and methoxy groups .

Compound 2: 2-Amino-4,6-Dichloro-5-Methylpyrimidine

- Structure : Methyl (-CH₃) substituent at position 5 (CAS: 7153-13-1; C₅H₅Cl₂N₃).

- Properties : Lower molecular weight (178.02 g/mol) and increased hydrophobicity compared to the diethoxyethyl analogue .

- Applications : Key intermediate in antimalarial drugs like pyrimethamine, where methyl groups enhance metabolic stability .

Compound 3: 4,6-Dichloro-5-(2-Methoxyphenoxy)-2,2'-Bipyrimidine

- Structure: Bipyrimidine system with 2-methoxyphenoxy and chlorine substituents (CAS: 150728-13-5; C₁₅H₁₁Cl₂N₃O₂).

- Properties : Extended aromaticity improves π-π stacking in enzyme binding.

- Applications : Investigated as a kinase inhibitor in cancer therapy due to its bipyrimidine scaffold .

Compound 4: 2-Amino-4,6-Dichloro-5-Ethylpyrimidine

- Structure : Ethyl (-CH₂CH₃) group at position 5 (CAS: 6343-68-6; C₆H₇Cl₂N₃).

- Properties : Balanced lipophilicity and molecular weight (192.05 g/mol).

- Applications : Precursor for pesticides (e.g., pyrimidifen) targeting acetylcholinesterase .

Biological Activity

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- (CAS Number: 14052-82-5) is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ |

| Molecular Weight | 265.14 g/mol |

| Density | 1.252 g/cm³ |

| Boiling Point | 318.8 °C |

| Flash Point | 146.6 °C |

| LogP | 2.725 |

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit significant biological activities. The following sections detail specific activities associated with 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-.

Antimicrobial Activity

Pyrimidines have been reported to possess antimicrobial properties. A study highlighted that pyrimidine derivatives could inhibit the growth of various bacterial strains. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to its antimicrobial effects.

Antitumor Activity

Pyrimidine derivatives are also recognized for their anticancer potential. Research indicates that certain pyrimidines can induce apoptosis in cancer cells. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.

Anti-inflammatory Effects

Another significant area of interest is the anti-inflammatory activity of pyrimidine compounds. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo. The specific pathways involved often include the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have explored the biological activity of similar pyrimidine compounds:

- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their anthelmintic activity using Pheretima posthuma. Compounds were tested at different concentrations, revealing significant activity compared to standard drugs like albendazole .

- In Silico Studies : Computational methods have been employed to predict the biological activity of pyrimidine derivatives. Tools like PASS and Molinspiration have indicated potential as GPCR ligands and kinase inhibitors, suggesting that 2-Pyrimidinamine may have diverse pharmacological applications .

- Antimicrobial Screening : Another research effort focused on synthesizing and testing new pyrimidine derivatives against various pathogens, confirming their broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. How can the molecular structure of 4,6-dichloro-5-(2,2-diethoxyethyl)-2-pyrimidinamine be experimentally confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituents and confirm the diethoxyethyl group. Compare chemical shifts with related pyrimidine derivatives (e.g., 4,6-dichloro-5-ethylpyrimidin-2-amine) .

- X-ray Crystallography : Resolve bond angles and dihedral angles between the pyrimidine ring and substituents, as demonstrated in structurally similar compounds (e.g., 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine) .

- Key Data : PubChem records (InChIKey: RFDSRYRJLQXWBR-UHFFFAOYSA-N) provide foundational structural validation .

Q. What synthetic routes are recommended for preparing 4,6-dichloro-5-(2,2-diethoxyethyl)-2-pyrimidinamine?

- Methodology : Optimize nucleophilic substitution or condensation reactions.

- Organolithium Reagents : Modify methods used for 2-ethoxy-4,6-dichloropyrimidine derivatives, adjusting solvents (e.g., CHCl) and bases to accommodate the diethoxyethyl group .

- Stepwise Functionalization : Introduce the diethoxyethyl moiety via alkylation of a pre-formed pyrimidine scaffold, followed by chlorination .

Q. What analytical techniques are essential for purity assessment of this compound?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ≈ 293.04 for CHClNO) and fragmentation patterns .

- Validation : Cross-reference with PubChem’s canonical SMILES (CCC1=C(N=C(N=C1Cl)N)Cl) and DSSTox ID (DTXSID70287220) .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reactivity.

- Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates in nucleophilic substitutions, as practiced by ICReDD for reaction optimization .

- Solvent Effects : Calculate solvation free energies to optimize solvent selection (e.g., CHCl vs. ethyl acetate) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

- Methodology :

- Dynamic Effects Analysis : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., diethoxyethyl rotation).

- Complementary Techniques : Pair X-ray crystallography with NOESY NMR to validate spatial arrangements .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with methoxy groups) and test against enzymatic targets (e.g., kinases) .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to proteins like dihydrofolate reductase, leveraging pyrimidine’s role in nucleotide metabolism .

Q. How can solvent and catalyst selection impact the synthesis of derivatives?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions, noting rate acceleration in DMF due to high dielectric constant .

- Catalyst Optimization : Evaluate Pd-catalyzed cross-coupling for introducing aryl groups, referencing protocols for 2-phenoxypyrimidines .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for pyrimidine derivatives?

- Methodology :

- Reproducibility Checks : Replicate reactions under strict anhydrous conditions (e.g., Schlenk line) to exclude moisture interference .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylated species) and adjust stoichiometry .

- Root Cause : Yield variations in 2-ethoxy-4,6-dichloropyrimidine synthesis were traced to residual water in solvents .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.